Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 496028-16-1
VCID: VC21424303
InChI: InChI=1S/C21H18FNO3S/c1-3-26-21(25)18-17(14-9-5-4-6-10-14)13(2)27-20(18)23-19(24)15-11-7-8-12-16(15)22/h4-12H,3H2,1-2H3,(H,23,24)
SMILES: CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3F
Molecular Formula: C21H18FNO3S
Molecular Weight: 383.4g/mol

Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate

CAS No.: 496028-16-1

Cat. No.: VC21424303

Molecular Formula: C21H18FNO3S

Molecular Weight: 383.4g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate - 496028-16-1

Specification

CAS No. 496028-16-1
Molecular Formula C21H18FNO3S
Molecular Weight 383.4g/mol
IUPAC Name ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate
Standard InChI InChI=1S/C21H18FNO3S/c1-3-26-21(25)18-17(14-9-5-4-6-10-14)13(2)27-20(18)23-19(24)15-11-7-8-12-16(15)22/h4-12H,3H2,1-2H3,(H,23,24)
Standard InChI Key VXHBDLBFBBDISH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3F
Canonical SMILES CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3F

Introduction

Chemical Identity and Structure

Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate belongs to the class of substituted thiophenes, which are five-membered aromatic heterocycles containing a sulfur atom. This compound features several key functional groups including an ethyl carboxylate, a benzamido group with fluorine substitution, a methyl group, and a phenyl substituent, all attached to the thiophene core.

Basic Identification Data

The compound can be identified through various parameters as summarized in the following table:

ParameterValue
Chemical NameEthyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate
CAS Number496028-16-1
Molecular FormulaC21H18FNO3S
Molecular Weight383.44 g/mol

These identification parameters provide a standardized way to reference the compound in chemical databases and literature .

Structural Characteristics

The molecular structure exhibits several important features:

  • A central thiophene ring that serves as the core scaffold

  • An ethyl carboxylate group at position 3

  • A 2-fluorobenzamido moiety at position 2

  • A methyl group at position 5

  • A phenyl ring at position 4

The presence of these functional groups contributes to the compound's chemical reactivity, solubility, and potential biological activity.

Synonyms and Alternative Nomenclature

The compound is also known by other names in the literature:

  • Ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate

  • 3-Thiophenecarboxylic acid, 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenyl-, ethyl ester

Physical and Chemical Properties

Understanding the physical and chemical properties of ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is essential for developing applications and synthesis strategies.

Physical Properties

Based on its structure and comparison with similar thiophene derivatives, the compound is expected to exhibit the following physical properties:

PropertyValue/Description
Physical StateSolid at room temperature
ColorTypically white to pale yellow crystalline powder
SolubilitySoluble in organic solvents (e.g., DMSO, chloroform, methanol); poorly soluble in water
Melting PointExpected to be in the range of 120-180°C (estimated based on similar compounds)

Electronic and Molecular Properties

The compound possesses several key electronic and molecular characteristics that influence its behavior in chemical reactions and biological systems:

  • The thiophene ring provides aromaticity and contributes to π-π stacking interactions

  • The fluorine atom increases lipophilicity and metabolic stability

  • The amide linkage serves as both hydrogen bond donor and acceptor

  • The ester group functions as a hydrogen bond acceptor

These features collectively determine the compound's reactivity, stability, and binding properties in various environments.

Synthesis Methods

General Synthetic Approaches

The synthesis of ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate typically involves a multi-step process starting from simpler thiophene derivatives. One common approach begins with ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, which can be prepared through the Gewald reaction.

Specific Synthetic Route

A proposed synthetic route involves:

  • Synthesis of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate via the Gewald reaction

  • Acylation of the amino group with 2-fluorobenzoyl chloride in the presence of a base

The reaction can be represented as:

Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate + 2-fluorobenzoyl chloride → Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate + HCl

Reaction Conditions and Considerations

Optimal synthesis typically requires:

  • Dry, inert atmosphere (nitrogen or argon)

  • Anhydrous solvents (THF, DCM, or DMF)

  • Base (triethylamine or pyridine) to neutralize the HCl generated

  • Temperature control (0-25°C)

  • Purification by column chromatography or recrystallization

Chemical Reactivity

The chemical behavior of ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is determined by its functional groups and electronic structure.

Hydrolysis Reactions

The ester group can undergo hydrolysis under both acidic and basic conditions:

  • Acid-catalyzed hydrolysis: Provides the corresponding carboxylic acid and ethanol

  • Base-catalyzed hydrolysis: Yields the carboxylate salt which can be acidified to obtain the free acid

Amide Functionality

The benzamido group can undergo:

  • Hydrolysis under harsh conditions (concentrated acids or bases)

  • Reduction with strong reducing agents such as LiAlH4

  • Transamidation reactions with primary or secondary amines

Thiophene Ring Reactivity

The thiophene core can participate in:

  • Electrophilic aromatic substitution reactions (though less reactive than benzene)

  • Oxidation reactions, potentially leading to sulfoxide or sulfone formation

  • Lithiation at available positions (primarily C-4) followed by quenching with electrophiles

Comparison with Similar Compounds

Structural Analogs

Comparing ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate with its structural analogs provides insights into structure-property relationships.

CompoundKey Structural DifferenceNotable Property Difference
Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylateFluorine at para position on benzamido; additional methylphenyl carbamoyl groupHigher molecular weight (440.49), more hydrogen bond acceptors
Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylateAdditional phenylcarbamoyl group; methyl group at position 4 instead of 5Higher molecular weight (426.47), slightly different logP (4.0408)
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylateAmino group instead of fluorobenzamidoLower molecular weight, more basic, fewer hydrogen bond acceptors

Physicochemical Property Comparison

Examining the physicochemical properties of these related compounds helps predict the behavior of ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate:

PropertyEthyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate (estimated)Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
logPApproximately 3.8-4.24.0408
logDApproximately -1.3 to -1.0-1.2997
Hydrogen bond acceptors57
Hydrogen bond donors12
Polar surface areaApproximately 55-65 Ų66.969 Ų

These comparisons suggest that ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate should have good membrane permeability and moderate water solubility, properties that are favorable for potential drug development.

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